molecular formula C21H17ClF3N3O3 B607286 Eleclazine hydrochloride CAS No. 1448754-43-5

Eleclazine hydrochloride

Cat. No. B607286
M. Wt: 451.83
InChI Key: ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eleclazine hydrochloride is a small molecule that has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3 . It belongs to the class of organic compounds known as benzoxazepines, which are organic compounds containing a benzene fused to an oxazepine ring .


Molecular Structure Analysis

The molecular formula of Eleclazine hydrochloride is C21H17ClF3N3O3 . The structure includes a benzene fused to an oxazepine ring, which is a seven-membered ring with four carbon atoms, one oxygen atom, and a nitrogen atom .


Physical And Chemical Properties Analysis

Eleclazine hydrochloride has a molecular weight of 451.83 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .

Scientific Research Applications

  • Selective Inhibition of Late Sodium Current : Eleclazine is primarily known for its enhanced selectivity in inhibiting the cardiac late sodium current (INa), particularly in conditions like long QT syndrome type 3 (LQT3) and Brugada syndrome. It shows a high degree of selectivity for late INa over peak INa, making it effective in managing cardiac arrhythmias associated with these syndromes (El-Bizri et al., 2017).

  • Protection Against Atrial Fibrillation : In animal models, Eleclazine has demonstrated effectiveness in protecting against atrial premature beats and atrial fibrillation. It also shows potential in reducing repolarization alternans and heterogeneity in atrial tissues, which are significant factors in the development of atrial fibrillation (Fuller et al., 2016).

  • Sodium Channel Blockade in Stem Cell-Derived Cardiomyocytes : Research using human induced pluripotent stem cell–derived cardiomyocytes indicates that Eleclazine, along with GS-967, can reduce peak sodium current in these cells. This action is consistent with a use-dependent block, indicating its potential utility in arrhythmia management at a cellular level (Potet et al., 2020).

  • Reduction of Ischemia-Induced Vulnerability : Eleclazine has been shown to protect against ischemia-induced atrial fibrillation and reduce atrial and ventricular repolarization abnormalities. This includes settings with concurrent adrenergic stimulation, suggesting its role in managing ischemia-related cardiac conditions (Justo et al., 2016).

  • Non-Alteration of Defibrillation Threshold : Unlike some other drugs, Eleclazine does not alter the defibrillation threshold or the dominant frequency of ventricular fibrillation. This makes it a suitable option for patients with implantable cardioverter defibrillators (Silva et al., 2017).

  • Inhibition of Voltage-Gated Na+ Currents : Eleclazine inhibits voltage-gated Na+ currents in both atrial and ventricular myocytes. This property may contribute to its potential as an atrial-selective antiarrhythmic drug (Caves et al., 2020).

  • Reduction of Atrial Fibrillation Dominant Frequency : In cultured atrial myocyte monolayers, Eleclazine has been observed to decrease the dominant frequency of atrial fibrillation, suggesting its role in managing arrhythmic conditions at the cellular level (Serrano et al., 2020).

  • Comparison with Flecainide in Suppressing Catecholamine-Induced Arrhythmias : In studies comparing Eleclazine with Flecainide, Eleclazine showed superior efficacy in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an animal model, indicating its potential superiority in managing certain types of arrhythmias (Bacic et al., 2017).

Safety And Hazards

When handling Eleclazine hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Eleclazine hydrochloride is currently undergoing clinical testing for the treatment of cardiac arrhythmias . Its ability to reduce the dominant frequency of atrial fibrillation and facilitate the termination of arrhythmia in cultured atrial myocyte monolayer has been demonstrated , suggesting potential for future therapeutic applications.

properties

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleclazine hydrochloride

CAS RN

1448754-43-5
Record name Eleclazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELECLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
L Han, A Wu, Q Li, Z Xia, Y Wu, K Hong… - American Journal of …, 2020 - ncbi.nlm.nih.gov
… In intervention group, 50 μM Nav1.5 inhibitor (eleclazine hydrochloride, ELE) was added for 8 hours into the control or HH group, called ELE, HH + ELE respectively. Simultaneously, 50 …
Number of citations: 3 www.ncbi.nlm.nih.gov

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